p-Acetoxybenzylidene p-Butylaniline
Description
p-Acetoxybenzylidene p-Butylaniline is a Schiff base liquid crystal compound characterized by a benzylidene-aniline core structure. The molecule features a p-acetoxy group (an ester substituent) on the benzylidene moiety and a p-butyl chain on the aniline moiety. The acetoxy group’s polarity and steric effects likely influence its phase transition behavior and solubility compared to related compounds.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[4-[(4-butylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H21NO2/c1-3-4-5-16-6-10-18(11-7-16)20-14-17-8-12-19(13-9-17)22-15(2)21/h6-14H,3-5H2,1-2H3 |
InChI Key |
ZRWZCLYCFIFEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Thermal Properties
The substituent on the benzylidene moiety significantly impacts phase transition temperatures (e.g., nematic-to-isotropic transitions). For example:
- MBBA (N-(4-methoxybenzylidene)-4-butylaniline): A methoxy group (-OCH₃) provides moderate polarity. Confinement in mesoporous silica reduces its phase transition temperature and entropy, indicating sensitivity to nanoscale environments .
- p-Methylbenzylidene p-butylaniline : A methyl group (-CH₃) offers lower polarity, likely resulting in reduced transition temperatures compared to acetoxy derivatives .
- p-Butoxybenzylidene p-butylaniline : A butoxy group (-OC₄H₉) introduces longer alkyl chains, which may increase transition temperatures slightly compared to methoxy but less than the polar acetoxy group .
The acetoxy group (-OAc) in p-acetoxybenzylidene p-butylaniline is bulkier and more polar than methoxy or alkyl substituents, likely leading to higher transition temperatures and enhanced thermal stability due to stronger dipole-dipole interactions.
Molecular Weight and Structural Variations
Molecular weight and chain length influence solubility and mesophase range:
*Calculated based on structural analogs.
Solubility and Phase Behavior
- Polar substituents (e.g., -OAc, -OCH₃) enhance solubility in polar solvents but may reduce compatibility with non-polar matrices.
- Long alkyl chains (e.g., -OC₁₀H₂₁, -C₇H₁₅) improve solubility in organic solvents and widen the temperature range of liquid crystalline phases .
Research Implications
- Thermal Stability : The acetoxy group’s polarity and rigidity suggest superior thermal stability compared to methoxy or alkylated analogs, making it suitable for high-temperature LC applications.
- Nanoconfinement Effects: Analogous to MBBA , confinement of this compound in nanostructured materials may alter its phase transitions, offering tunability for advanced material design.
- Synthetic Versatility : Structural modifications (e.g., varying alkyl/alkoxy chain lengths) enable precise control over mesophase behavior, as seen in decyloxy and pentyloxy derivatives .
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